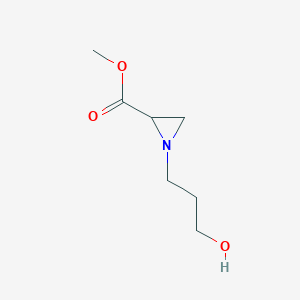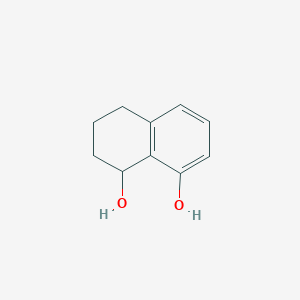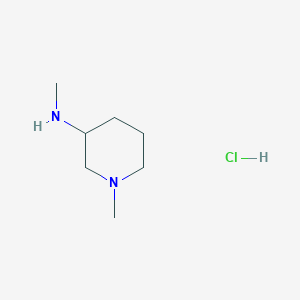
Methyl 1-(3-hydroxypropyl)aziridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(3-hydroxypropyl)aziridine-2-carboxylate is an organic compound belonging to the aziridine family Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity
Synthetic Routes and Reaction Conditions:
Nucleophilic Ring Opening of Aziridines: One common method involves the nucleophilic ring opening of aziridines with suitable nucleophiles.
Cyclization Reactions: Another approach involves the cyclization of appropriate precursors.
Industrial Production Methods: Industrial production methods often involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and reaction conditions are fine-tuned to maximize efficiency and minimize by-products.
Types of Reactions:
Reduction: Reduction reactions can target the aziridine ring, leading to ring-opening and formation of amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to induce ring-opening.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted aziridine derivatives.
科学研究应用
Methyl 1-(3-hydroxypropyl)aziridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential anticancer and antiviral agents.
Materials Science: The compound’s reactivity makes it useful in the synthesis of polymers and advanced materials with unique properties.
Biological Studies: It serves as a probe for studying enzyme mechanisms and protein interactions due to its ability to form covalent bonds with nucleophilic residues.
作用机制
The mechanism of action of methyl 1-(3-hydroxypropyl)aziridine-2-carboxylate involves its high ring strain, which makes the aziridine ring highly reactive. This reactivity allows it to undergo nucleophilic ring-opening reactions, forming covalent bonds with nucleophiles such as thiols, amines, and hydroxyl groups. These interactions can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical studies .
相似化合物的比较
Aziridine-2-carboxylic acid: Similar in structure but lacks the hydroxypropyl group, making it less versatile in certain reactions.
N-(3-hydroxypropyl)aziridine: Similar but without the carboxylate group, affecting its reactivity and applications.
Uniqueness: Methyl 1-(3-hydroxypropyl)aziridine-2-carboxylate is unique due to the presence of both the hydroxypropyl and carboxylate groups, which enhance its reactivity and versatility in synthetic applications. This dual functionality allows for a broader range of chemical transformations and applications compared to its simpler counterparts.
属性
分子式 |
C7H13NO3 |
|---|---|
分子量 |
159.18 g/mol |
IUPAC 名称 |
methyl 1-(3-hydroxypropyl)aziridine-2-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-11-7(10)6-5-8(6)3-2-4-9/h6,9H,2-5H2,1H3 |
InChI 键 |
NBYBVGKQPNJZLC-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1CN1CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-8-azaspiro[4.5]decan-1-amine](/img/structure/B11918668.png)




![(S)-Spiro[2.5]octane-1-carboxamide](/img/structure/B11918694.png)

![2-Methylspiro[2.4]heptane-1-carboxamide](/img/structure/B11918705.png)
![1,6-Dimethyl-5,6-dihydro-1H-pyrazolo[3,4-c]pyridin-7(4H)-one](/img/structure/B11918706.png)
![6-Methylpyrazolo[1,5-a]pyrimidine-3,5-diamine](/img/structure/B11918709.png)

![Indeno[2,1-b]pyrrole](/img/structure/B11918725.png)


